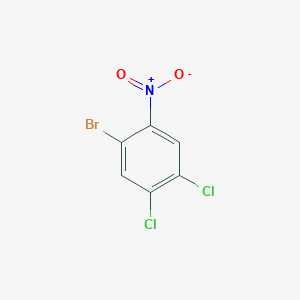

1-Bromo-4,5-dichloro-2-nitrobenzene

Descripción general

Descripción

1-Bromo-4,5-dichloro-2-nitrobenzene is a halogenated nitrobenzene derivative, which is a compound of interest in various chemical syntheses and reactions. It is related to other nitrobenzene derivatives that have been studied for their electrochemical properties, reactivity, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes, such as 1-bromo-4,5-dichloro-2-nitrobenzene, often involves halogenation and nitration reactions. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported to yield a high purity product with a yield of 94.8% . This suggests that similar methods could be applied to synthesize 1-bromo-4,5-dichloro-2-nitrobenzene with high efficiency and purity.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro and halogen groups attached to a benzene ring. These substituents influence the electronic properties of the molecule. For instance, the crystal structures of halogenated nitrobenzenes have been studied, revealing interactions such as hydrogen bonding and π-stacking, which are significant for the stability of the compounds .

Chemical Reactions Analysis

Halogenated nitrobenzenes participate in various chemical reactions. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds, which are useful intermediates in organic synthesis . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . These findings indicate that 1-bromo-4,5-dichloro-2-nitrobenzene could also exhibit interesting reactivity under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4,5-dichloro-2-nitrobenzene are influenced by its molecular structure. The presence of halogen atoms and a nitro group is likely to affect its boiling point, melting point, solubility, and stability. The metabolism of similar compounds in biological systems has been studied, showing that they can be converted into mercapturic acids, indicating potential pathways for biotransformation . The electronic properties of related compounds have been investigated through cyclic voltammetry, suggesting that 1-bromo-4,5-dichloro-2-nitrobenzene may also exhibit unique redox properties .

Aplicaciones Científicas De Investigación

Vibrational Analysis and Force Field Studies

1-Bromo-4,5-dichloro-2-nitrobenzene and similar compounds have been studied in vibrational spectroscopy. For example, Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for various substituted benzenes, including those with similar structures to 1-bromo-4,5-dichloro-2-nitrobenzene. This analysis aids in understanding the vibrational properties and force fields of these molecules, which is crucial in materials science and chemical engineering (Reddy & Rao, 1994).

Anisotropic Displacement Parameters

The study of anisotropic displacement parameters in similar compounds to 1-bromo-4,5-dichloro-2-nitrobenzene has been reported. Mroz et al. (2020) investigated these parameters for isomorphous compounds, providing insights into their structural behavior and stability, which are important for understanding the physical properties of these materials (Mroz et al., 2020).

Photoelectrochemical Studies

The photoelectrochemical behavior of compounds similar to 1-bromo-4,5-dichloro-2-nitrobenzene, like p-bromo-nitrobenzene, has been examined. Compton and Dryfe (1994) explored the reduction process and photocurrent flow in these compounds, contributing to the understanding of their electrochemical properties. This research is significant in fields like photovoltaics and electrochemical sensors (Compton & Dryfe, 1994).

Chemical Synthesis and Reactions

Bovonsombat and Mcnelis (1993) researched the ring halogenation of polyalkylbenzenes, including compounds structurally related to 1-bromo-4,5-dichloro-2-nitrobenzene. Their findings are essential for synthetic chemistry, particularly in designing specific halogenated compounds for various industrial applications (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4,5-dichloro-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes.

Mode of Action

1-Bromo-4,5-dichloro-2-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reaction alters the structure of the benzene ring, which can lead to changes in the downstream effects of the biochemical pathways in which these molecules are involved .

Pharmacokinetics

Given its molecular structure, it is likely to have low water solubility, which could impact its bioavailability .

Result of Action

The result of the action of 1-Bromo-4,5-dichloro-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to changes in the properties of the target molecule, potentially altering its function in biological systems.

Action Environment

The action of 1-Bromo-4,5-dichloro-2-nitrobenzene can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Propiedades

IUPAC Name |

1-bromo-4,5-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJFXRVGCQJCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524310 | |

| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5-dichloro-2-nitrobenzene | |

CAS RN |

93361-94-5 | |

| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

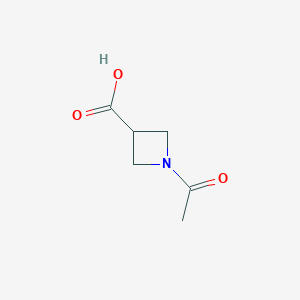

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)